molecular formula C12H17NO3 B12570376 N-Methyl-N-methoxy-3-methoxybenzenepropanamide

N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Cat. No.: B12570376
M. Wt: 223.27 g/mol
InChI Key: KMOGPHNIJABQEL-UHFFFAOYSA-N
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Description

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group attached to the nitrogen atom and a methoxyphenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide typically involves the reaction of 3-methoxybenzaldehyde with methylamine and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-3-(4-methoxyphenyl)-N-methylpropanamide: Similar structure with a different position of the methoxy group.

    N-methoxy-3-(3-ethoxyphenyl)-N-methylpropanamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOGPHNIJABQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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